1-(2,6-Dimethylphenylamino)-2-dimethylaminopropane
Overview
Description
Mechanism of Action
Target of Action
The primary target of this compound, also known as Tocainide , is the sodium channel protein type 5 subunit alpha . This protein plays a crucial role in the generation and propagation of action potentials in neurons and muscle, and its modulation can have significant effects on cellular excitability .
Mode of Action
Tocainide acts on sodium channels on the neuronal cell membrane, limiting the spread of seizure activity and reducing seizure propagation . It binds preferentially to the inactive state of the sodium channels . The antiarrhythmic actions are mediated through effects on sodium channels in Purkinje fibers .
Biochemical Pathways
The compound’s interaction with sodium channels leads to dose-dependent decreases in sodium and potassium conductance, thereby decreasing the excitability of myocardial cells . This modulation of ion conductance can affect various biochemical pathways, particularly those involved in the generation and propagation of electrical signals in the heart and nervous system .
Pharmacokinetics
Following oral administration, the bioavailability of Tocainide approaches 100 percent, and is unaffected by food
Result of Action
The molecular and cellular effects of Tocainide’s action primarily involve the reduction of cellular excitability. By decreasing sodium and potassium conductance, the compound reduces the ability of cells to generate and propagate action potentials . This can lead to a decrease in abnormal electrical activity in the heart, helping to control arrhythmias .
Action Environment
Environmental factors such as pH, temperature, and the presence of other ions can influence the action, efficacy, and stability of Tocainide.
Biochemical Analysis
Biochemical Properties
1-(2,6-Dimethylphenylamino)-2-dimethylaminopropane plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with alpha- and beta-adrenoceptors, influencing their activity . These interactions are crucial as they can modulate enzyme activity, protein function, and overall biochemical pathways.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can modulate the activity of adrenergic receptors, leading to changes in cellular responses . This modulation can impact various cellular processes, including cell growth, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an agonist or antagonist to certain receptors, thereby influencing their activity . Additionally, it can inhibit or activate enzymes, leading to changes in biochemical pathways and gene expression. These molecular interactions are critical for understanding the compound’s overall mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound can maintain its activity over extended periods, but its effects may diminish due to degradation . Understanding these temporal effects is crucial for optimizing its use in research and therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating receptor activity and improving cellular function . At higher doses, it can cause toxic or adverse effects, including disruptions in cardiovascular function and other physiological processes . Identifying the optimal dosage is essential for maximizing its therapeutic potential while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into active or inactive metabolites . These metabolic pathways can influence the compound’s overall efficacy and safety. Understanding these pathways is crucial for predicting its behavior in biological systems and optimizing its use in therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its accumulation in specific tissues . These interactions can influence its localization and overall efficacy in biological systems.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can influence its interactions with biomolecules and its overall biochemical effects.
Preparation Methods
The synthesis of GYKI-23107 involves several steps, including the reaction of 2,6-dimethylphenylamine with 2-dimethylaminopropane. The reaction conditions typically involve the use of solvents and catalysts to facilitate the formation of the desired product . Industrial production methods may involve scaling up these reactions and optimizing conditions to ensure high yield and purity .
Chemical Reactions Analysis
GYKI-23107 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: It is used as a model compound to study the mechanisms of antiarrhythmic agents.
Biology: It is used to investigate the effects of local anesthetics on cellular processes.
Industry: It may be used in the development of new pharmaceuticals and other chemical products.
Comparison with Similar Compounds
GYKI-23107 is unique in its combination of antiarrhythmic and local anesthetic properties. Similar compounds include:
Lidocaine: Another antiarrhythmic agent with local anesthetic activity.
Mexiletine: A similar compound used to treat ventricular arrhythmias.
GYKI-52466: A related compound that acts as a non-competitive inhibitor of ion channels.
GYKI-23107 stands out due to its specific molecular structure and the unique combination of its pharmacological effects .
Properties
IUPAC Name |
1-N-(2,6-dimethylphenyl)-2-N,2-N-dimethylpropane-1,2-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2/c1-10-7-6-8-11(2)13(10)14-9-12(3)15(4)5/h6-8,12,14H,9H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEUPJNFHCWHPOC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NCC(C)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201003926 | |
Record name | N~1~-(2,6-Dimethylphenyl)-N~2~,N~2~-dimethylpropane-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201003926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83843-49-6 | |
Record name | Gyki 23107 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083843496 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N~1~-(2,6-Dimethylphenyl)-N~2~,N~2~-dimethylpropane-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201003926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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